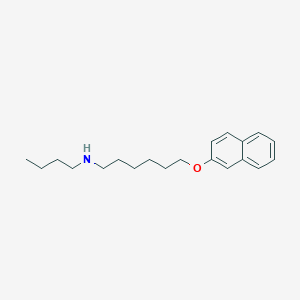

N-butyl-6-(2-naphthyloxy)-1-hexanamine

Beschreibung

N-butyl-6-(2-naphthyloxy)-1-hexanamine is a secondary amine featuring a hexanamine backbone substituted with a butyl group at the N-terminal and a 2-naphthyloxy group at the 6-position. The compound’s structure suggests applications in pharmaceuticals or agrochemicals, as naphthyloxy groups are known to enhance binding affinity in receptor-targeted molecules .

Key structural attributes:

- IUPAC Name: N-butyl-6-(2-naphthyloxy)hexan-1-amine

- Molecular Formula: Likely C₂₀H₂₉NO (inferred from analogs like N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine, which has C₁₈H₃₁NO ).

- Functional Groups: Secondary amine, ether-linked naphthyl group.

Eigenschaften

IUPAC Name |

N-butyl-6-naphthalen-2-yloxyhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-2-3-14-21-15-8-4-5-9-16-22-20-13-12-18-10-6-7-11-19(18)17-20/h6-7,10-13,17,21H,2-5,8-9,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMIFVCLQFSAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The following table compares N-butyl-6-(2-naphthyloxy)-1-hexanamine with structurally related compounds:

*Estimated via computational methods (e.g., ChemDraw).

Key Observations :

- N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine , a phenoxy analog, demonstrates how methyl substituents balance lipophilicity and solubility, making it more suitable for formulations requiring moderate hydrophobicity.

- (2-naphthyloxy)acetic acid highlights the impact of functional groups: the carboxylic acid moiety confers acidity and biological activity distinct from the amine-based target compound.

Contrast with Fluorinated Analogs

Perfluorinated hexanamine derivatives (e.g., 1-hexanamine with tridecafluoro substituents ) exhibit extreme hydrophobicity and chemical inertness due to fluorine’s electronegativity. In contrast, N-butyl-6-(2-naphthyloxy)-1-hexanamine lacks fluorination, making it less stable under harsh conditions but more amenable to metabolic processing in biological systems.

Research Implications and Gaps

- Pharmacological Potential: The naphthyloxy-amine structure warrants exploration in drug discovery, particularly for targets requiring aromatic interactions (e.g., GPCRs or enzyme inhibitors).

- Agrochemical Applications : Inspired by (2-naphthyloxy)acetic acid’s role as a plant growth regulator , the amine derivative could be modified for herbicidal or fungicidal activity.

- Synthetic Challenges: Current evidence lacks detailed protocols for synthesizing N-butyl-6-(2-naphthyloxy)-1-hexanamine. Future work could adapt methods from phenoxy-amine analogs or hydroxamic acid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.